BenchChemオンラインストアへようこそ!

DMA-135 hydrochloride

EV71 antiviral screening amiloride SAR IRES-dependent translation inhibition

DMA-135 hydrochloride (CAS 2237925-62-9) is a C6 phenylacetylene-substituted amiloride derivative and a first-in-class RNA-targeted small molecule that inhibits enterovirus 71 (EV71) replication by binding the stem-loop II (SLII) domain of the viral internal ribosomal entry site (IRES). Unlike conventional antivirals that target viral proteins, DMA-135 acts through an allosteric mechanism: it induces a conformational change in SLII RNA that stabilizes a ternary complex with the host protein AUF1, thereby repressing IRES-dependent translation.

Molecular Formula C16H18ClN7O
Molecular Weight 359.8 g/mol
Cat. No. B10830237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMA-135 hydrochloride
Molecular FormulaC16H18ClN7O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCN(C)C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)C#CC2=CC=CC=C2.Cl
InChIInChI=1S/C16H17N7O.ClH/c1-23(2)14-11(9-8-10-6-4-3-5-7-10)20-12(13(17)21-14)15(24)22-16(18)19;/h3-7H,1-2H3,(H2,17,21)(H4,18,19,22,24);1H
InChIKeyRBMSZKWMVJWPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMA-135 Hydrochloride – Product Overview for EV71 IRES-Targeted Antiviral Research Procurement


DMA-135 hydrochloride (CAS 2237925-62-9) is a C6 phenylacetylene-substituted amiloride derivative and a first-in-class RNA-targeted small molecule that inhibits enterovirus 71 (EV71) replication by binding the stem-loop II (SLII) domain of the viral internal ribosomal entry site (IRES) [1]. Unlike conventional antivirals that target viral proteins, DMA-135 acts through an allosteric mechanism: it induces a conformational change in SLII RNA that stabilizes a ternary complex with the host protein AUF1, thereby repressing IRES-dependent translation [1]. The compound exhibits a Kd of 520 ± 90 nM for the EV71 SLII domain and an IC50 of 7.54 μM for viral replication, with no significant cytotoxicity (CC50 > 100 μM) in SF268 and Vero cells [1]. Its unique allosteric RNA-targeting mechanism has been structurally validated by NMR spectroscopy and functionally confirmed through resistance mutation studies [1][2].

Why Generic Amiloride Derivatives Cannot Substitute for DMA-135 Hydrochloride in EV71 IRES Research


DMA-135 hydrochloride is not a generic amiloride analog. In the primary screening study, six amiloride-derived small molecules—including the unsubstituted core scaffold DMA-001 and the analog DMA-155—all bound the EV71 SLII bulge with comparable affinities (Kd values ranging ~300–600 nM), yet only DMA-135 exhibited antiviral activity in a dual-luciferase translation assay and dose-dependently inhibited viral replication [1]. Critically, only DMA-135 allosterically increased the binding affinity of the host repressor protein AUF1 for SLII by approximately 3-fold, whereas pre-equilibration with DMA-001 or DMA-155 produced no significant change in AUF1 binding [1]. Furthermore, resistance mutations in the SLII bulge (C132G/A133C) completely abrogate DMA-135 activity without affecting viral fitness, confirming that the compound's mechanism depends on a specific binding mode and induced conformational change that closely related amilorides cannot replicate [2]. These findings establish that DMA-135's antiviral phenotype is uniquely tied to its C6 phenylacetylene substitution and cannot be extrapolated from other members of the amiloride chemotype.

DMA-135 Hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs and Alternative EV71 Inhibitors


Only DMA-135 Among Six Tested Amiloride Derivatives Exhibits EV71 Antiviral Activity in Cellular Translation and Replication Assays

In a head-to-head screen of six amiloride-derived small molecules that all bind the EV71 SLII domain, only DMA-135 attenuated IRES-dependent translation in a dual-luciferase reporter assay in SF268 cells. At 0.1 μM DMA-135, Firefly luciferase (FLuc) activity dropped by ~10%; at 0.5 μM, FLuc was reduced by 50%; and at 100 μM, no FLuc activity was detected, while cap-dependent Renilla luciferase remained unaffected at all concentrations. None of the other five amilorides—including the core scaffold DMA-001 and the analog DMA-155—showed any activity in this assay [1]. In viral plaque reduction assays, DMA-135 produced a 2-log reduction in EV71 titers at 0.2 μM and a 5-log reduction at 50 μM, with an IC50 of 7.54 ± 0.0024 μM [1].

EV71 antiviral screening amiloride SAR IRES-dependent translation inhibition dual-luciferase reporter assay

DMA-135 Is the Tightest SLII Binder Among Amiloride Derivatives and Induces the Largest RNA Conformational Change

Among the five amiloride derivatives subjected to quantitative binding analysis via fluorescent indicator displacement (FID) assay, DMA-135 was confirmed as the tightest SLII binder with a CD50 of 12 μM [1]. Isothermal titration calorimetry (ITC) yielded a Kd of 520 ± 90 nM for DMA-135 binding to EV71 SLII RNA, within a range of ~300–600 nM observed for the three amilorides (DMA-001, DMA-135, DMA-155) that registered calorimetric responses [1]. Despite comparable binding affinities, ¹³C-¹H TROSY HSQC NMR titrations demonstrated that DMA-135 induced the most significant chemical shift perturbations (CSPs) across the SLII bulge adenosines, including complete disappearance of the A134 C8-H8 correlation peak and a large upfield shift of the A139 H8 signal. DMA-001 and DMA-155 induced smaller CSPs with only a downfield shift at A134 [1]. The solution NMR structure of the SLII–DMA-135 complex further revealed that DMA-135 changes the inter-helical angle between the upper and lower helices of SLII by approximately 77° [1].

RNA-small molecule binding NMR chemical shift perturbation isothermal titration calorimetry SLII bulge recognition

DMA-135 Uniquely Stabilizes the AUF1–SLII Ternary Complex: An Allosteric Mechanism Not Shared by DMA-001 or DMA-155

Calorimetric titrations of the tandem RNA recognition motifs of AUF1 (AUF1-RRM1,2) into SLII pre-equilibrated with DMA-135 at a 5:1 molar ratio demonstrated that DMA-135 increases the apparent binding affinity of AUF1 for SLII by approximately 3-fold [1]. This effect was dose-dependent, with the binding dissociation constant decreasing as the DMA-135:SLII molar ratio increased. Critically, pre-equilibration of SLII with excess (5-fold) DMA-001 or DMA-155 produced no significant difference in AUF1-RRM1,2 binding affinity, demonstrating that this allosteric enhancement is specific to DMA-135 [1]. NMR spectroscopy confirmed formation of a ternary (AUF1-RRM1,2)–SLII–(DMA-135) complex: a new set of ¹⁵N-¹H HSQC correlation peaks appeared only when the SLII–(DMA-135) complex was titrated into ¹⁵N-labeled AUF1-RRM1,2, whereas no new peaks were observed with SLII alone [1]. DMA-135 does not interact directly with isolated AUF1 protein, confirming that the compound acts on the RNA to allosterically promote protein recruitment [1].

allosteric RNA regulation AUF1 host factor recruitment ternary complex stabilization IRES trans-acting factor modulation

DMA-135 Target Engagement Is Validated by Resistance Mutations That Abrogate Ternary Complex Formation and Antiviral Activity

Serial passage of EV-A71 in the presence of inhibitory DMA-135 concentrations selected for resistant viruses harboring mutations in the SLII bulge—specifically C132G and A133C (SLIIresist)—the precise binding site of DMA-135 [1]. EV-A71 mutants carrying SLIIresist were resistant to DMA-135 at concentrations that completely inhibit wild-type virus replication. Dual luciferase reporter constructs containing SLIIresist retained normal IRES-dependent luciferase activities with and without inhibitory levels of DMA-135, confirming that resistance operates at the level of IRES translation [1]. Biophysical analysis demonstrated that DMA-135 stabilizes a ternary complex with AUF1 and wild-type SLII but fails to do so with AUF1 and SLIIresist [1]. NMR studies confirmed that the resistance mutations change the structure of SLII at the DMA-135 binding site and at the surface recognized by AUF1 [1]. Importantly, DMA-135 functions specifically on the AUF1-SLII complex and not on other cellular AUF1-dependent RNAs [1].

viral resistance evolution RNA target engagement SLII mutagenesis antiviral mechanism validation

DMA-135 Offers a Differentiated Mechanism of Action Compared to EV71 Capsid Binders, Protease Inhibitors, and Polymerase Inhibitors

DMA-135 targets the conserved SLII IRES RNA element of EV71 through an allosteric host-factor recruitment mechanism, representing a fundamentally distinct antiviral strategy from other EV71 inhibitor classes. Capsid binders such as pleconaril (EC50 = 15 μM against EV71 in RD cells), pirodavir (EC50 = 0.78 μM), and EV-A71-IN-1 (EC50 = 0.27 μM) act by blocking viral entry/uncoating. Protease inhibitors (e.g., DC07090, IC50 = 21.72 μM against 3C protease) and polymerase inhibitors target viral enzymes [2]. In contrast, DMA-135 (IC50 = 7.54 μM) exploits the host AUF1 protein to repress translation, operating at the host-virus interface rather than directly inhibiting a viral protein [1]. Among other IRES-targeting compounds, the recently reported virtual screening hit IRE-03-3 (EC50 = 11.96 μM against EV-A71 proliferation) also targets SLII but lacks evidence of an allosteric ternary complex mechanism [3]. DMA-135 remains the only EV71 inhibitor with comprehensive structural, biophysical, and resistance-based validation of an allosteric RNA–protein ternary complex mechanism.

EV71 drug target class comparison IRES-targeted vs. capsid-targeted antivirals host-factor-dependent mechanism RNA-targeted small molecule

DMA-135 Hydrochloride – Highest-Impact Application Scenarios Based on Quantitative Differentiation Evidence


EV71 IRES-Targeted Antiviral Mechanism-of-Action Studies Using a Validated Allosteric RNA Chemical Probe

DMA-135 hydrochloride is the only small molecule demonstrated to inhibit EV71 replication through allosteric stabilization of an AUF1–SLII–DMA-135 ternary complex [1]. Researchers investigating the molecular pharmacology of IRES-dependent translation can use DMA-135 to dissect the AUF1/hnRNP A1 regulatory axis, as the compound selectively enhances AUF1 binding (~3-fold) while leaving hnRNP A1 interactions unaffected. The availability of the SLIIresist mutant (C132G/A133C), which completely abrogates DMA-135 activity, provides a built-in negative control system for confirming on-target effects in cellular assays [2]. The compound's demonstrated specificity for the AUF1-SLII complex over other cellular AUF1-dependent RNAs further supports its use as a selective chemical probe for studying host-factor recruitment to viral RNA structures [2].

RNA-Targeted Small Molecule Drug Discovery: Screening Cascade Validation and Library Design

DMA-135 serves as a benchmark-positive control for developing and validating RNA-targeted screening cascades against structured viral RNA elements. Its well-characterized binding parameters (Kd = 520 ± 90 nM by ITC; CD50 = 12 μM by FID) and the established fluorescent indicator displacement assay protocol (Z' score = 0.49) provide a robust reference standard for assay development [1]. The compound's unique structure–activity relationship—where SLII binding is necessary but insufficient for antiviral activity (five other amiloride derivatives bind but lack function)—offers a critical case study for medicinal chemistry programs seeking to understand the determinants of functional RNA binding beyond simple affinity [1]. The structural data (NMR solution structure of the SLII–DMA-135 complex, PDB deposition) enable structure-based design and virtual screening efforts targeting the EV71 IRES [1].

Enterovirus Resistance Mechanism Studies and Combination Antiviral Strategy Development

The well-characterized resistance profile of DMA-135—with SLII bulge mutations (C132G/A133C) that abrogate ternary complex formation and antiviral activity—makes it an ideal tool for studying evolutionary escape pathways from RNA-targeted antivirals [2]. Because DMA-135 operates through a host-factor-dependent mechanism distinct from capsid binders, protease inhibitors, and polymerase inhibitors, it enables rational combination studies to assess whether targeting the host-virus RNA–protein interface can suppress resistance emergence or achieve synergistic antiviral effects. The finding that SLIIresist mutations do not impair overall viral fitness suggests that DMA-135's target site is under functional constraint, a property that can be leveraged to predict the durability of IRES-targeted therapeutic strategies [2].

Chemical Biology of Host–Virus RNA–Protein Interactions and AUF1-Mediated Translation Regulation

DMA-135 is the first small molecule shown to recapitulate and enhance the natural translation-repressive function of AUF1 at the EV71 IRES [1]. This makes it a valuable tool for studying the broader biology of AU-rich element binding proteins in viral and cellular translation control. The compound's inability to directly bind isolated AUF1, combined with its capacity to allosterically promote AUF1 recruitment to SLII RNA, provides a unique pharmacological model for dissecting RNA-mediated protein recruitment mechanisms. Furthermore, DMA-135 contains an alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for probe derivatization, facilitating pull-down, imaging, or proteomics studies to identify additional cellular factors involved in the AUF1-SLII regulatory axis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMA-135 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.